molecular formula C7H8N4O3 B12057704 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione

Cat. No.: B12057704
M. Wt: 203.11 g/mol
InChI Key: OTSBKHHWSQYEHK-JCRQFRHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione, also known as 1,3-dimethyluric acid or oxytheophylline, is an oxopurine compound. It is a derivative of uric acid and is characterized by the presence of methyl groups at the 1 and 3 positions of the purine ring. This compound has a molecular formula of C7H8N4O3 and a molecular weight of 196.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione can be synthesized through various methods. One common approach involves the reaction of uric acid with formic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropurine compounds .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting the synthesis and degradation of nucleotides. This compound can also modulate signaling pathways related to cellular energy metabolism .

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

203.11 g/mol

IUPAC Name

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione

InChI

InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i3+1,4+1,5+1,7+1,9+1,10+1,11+1

InChI Key

OTSBKHHWSQYEHK-JCRQFRHWSA-N

Isomeric SMILES

C[15N]1[13C]2=[13C]([13C](=O)[15N]([13C]1=O)C)NC(=O)[15NH]2

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2

Origin of Product

United States

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